molecular formula C21H23N5O2 B12245432 6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one

6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B12245432
M. Wt: 377.4 g/mol
InChI Key: ZNTIGABKZSPLRX-UHFFFAOYSA-N
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Description

6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound. It features a 1,8-naphthyridine core, which is known for its diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including derivatives like 6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, involves several methods:

Industrial Production Methods

Industrial production methods for such complex compounds often involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Metal catalysts like palladium or platinum for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The 1,8-naphthyridine core can enhance the function of certain proteins, such as STAT1, which plays a role in immune response and cell proliferation . The compound may also interact with other cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other 1,8-naphthyridine derivatives.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C21H23N5O2/c1-14(2)26-19(27)8-7-18(24-26)21(28)25-12-9-15(10-13-25)17-6-5-16-4-3-11-22-20(16)23-17/h3-8,11,14-15H,9-10,12-13H2,1-2H3

InChI Key

ZNTIGABKZSPLRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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